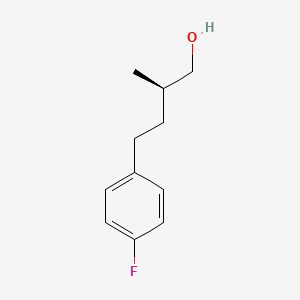
(2R)-4-(4-Fluorophenyl)-2-methylbutan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-4-(4-Fluorophenyl)-2-methylbutan-1-ol is an organic compound with a chiral center at the second carbon atom This compound is characterized by the presence of a fluorophenyl group attached to a butanol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-4-(4-Fluorophenyl)-2-methylbutan-1-ol typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of the corresponding ketone using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include steps for the purification and isolation of the desired enantiomer, such as crystallization or chromatography.
化学反応の分析
Types of Reactions
(2R)-4-(4-Fluorophenyl)-2-methylbutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., Br2) or nitrating agents (e.g., HNO3) can be used under acidic conditions.
Major Products Formed
Oxidation: Formation of 4-(4-Fluorophenyl)-2-methylbutan-1-one.
Reduction: Formation of 4-(4-Fluorophenyl)-2-methylbutane.
Substitution: Formation of various substituted fluorophenyl derivatives.
科学的研究の応用
Chemistry
In chemistry, (2R)-4-(4-Fluorophenyl)-2-methylbutan-1-ol is used as a chiral building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its fluorophenyl group can enhance binding affinity and selectivity towards specific proteins or enzymes.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific pathways or receptors.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the manufacture of advanced polymers and coatings.
作用機序
The mechanism of action of (2R)-4-(4-Fluorophenyl)-2-methylbutan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance the compound’s binding affinity and selectivity, leading to specific biological effects. The exact pathways involved may vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
- 4-Fluoromethylphenidate
- (2R)-(4-Fluorophenyl)aminoacetate
Uniqueness
Compared to similar compounds, (2R)-4-(4-Fluorophenyl)-2-methylbutan-1-ol offers unique advantages due to its chiral center and specific functional groups. These features can enhance its binding affinity and selectivity towards specific targets, making it a valuable compound for various applications in research and industry.
特性
IUPAC Name |
(2R)-4-(4-fluorophenyl)-2-methylbutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FO/c1-9(8-13)2-3-10-4-6-11(12)7-5-10/h4-7,9,13H,2-3,8H2,1H3/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YABNTTOXUSIUCB-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC1=CC=C(C=C1)F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














